molecular formula C7H17ClN2O B15218484 (R)-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride

(R)-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B15218484
M. Wt: 180.67 g/mol
InChI Key: GLJVDQOBZBVZFX-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Amination: The ethylamine side chain can be introduced through reductive amination of the corresponding aldehyde or ketone.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the morpholine ring or the ethylamine side chain.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring or the ethylamine side chain.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: Used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the ethylamine side chain.

    N-Methylmorpholine: Similar but lacks the ethylamine side chain.

    2-(Morpholin-4-yl)ethan-1-amine: Similar but without the methyl group on the morpholine ring.

Uniqueness

®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is unique due to the presence of both the methyl group on the morpholine ring and the ethylamine side chain, which can confer specific biological activity and chemical reactivity.

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

2-[(2R)-4-methylmorpholin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-9-4-5-10-7(6-9)2-3-8;/h7H,2-6,8H2,1H3;1H/t7-;/m1./s1

InChI Key

GLJVDQOBZBVZFX-OGFXRTJISA-N

Isomeric SMILES

CN1CCO[C@@H](C1)CCN.Cl

Canonical SMILES

CN1CCOC(C1)CCN.Cl

Origin of Product

United States

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